1-Ethoxytetradecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethoxytetradecane are a class of nonionic surfactants derived from the ethoxylation of fatty alcohols with carbon chain lengths ranging from 14 to 18. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, wetting, and solubilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The ethoxylation process involves the reaction of fatty alcohols with ethylene oxide. This reaction typically occurs in the presence of a catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), at elevated temperatures (around 180°C) and under controlled pressure (1-2 bar) . The reaction is highly exothermic, requiring careful control to prevent thermal runaway .

Industrial Production Methods

Industrial production of ethoxylated alcohols involves the continuous addition of ethylene oxide to the fatty alcohols in a reactor. The process is optimized to achieve the desired degree of ethoxylation, which determines the hydrophilic-lipophilic balance (HLB) of the final product. The choice of catalyst and reaction conditions can significantly influence the molecular weight distribution and functional properties of the ethoxylates .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxytetradecane primarily undergo ethoxylation reactions. They can also participate in oxidation and reduction reactions, as well as substitution reactions with halogens and other electrophiles .

Common Reagents and Conditions

Ethoxylation: Ethylene oxide, KOH or NaOH catalyst, 180°C, 1-2 bar pressure.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) under acidic or basic conditions.

Major Products

The primary products of ethoxylation are alcohol ethoxylates with varying degrees of ethoxylation. Oxidation and reduction reactions can yield corresponding aldehydes, ketones, or alcohols, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-Ethoxytetradecane have diverse applications in scientific research:

Chemistry: Used as surfactants in organic synthesis and catalysis.

Biology: Employed in cell lysis buffers and protein extraction protocols.

Medicine: Utilized in pharmaceutical formulations for drug delivery and solubilization.

Industry: Widely used in detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of alcohols, C14-18, ethoxylated is primarily based on their surfactant properties. The hydrophobic alkyl chain interacts with nonpolar substances, while the hydrophilic ethoxylate groups interact with water, reducing surface tension and enhancing solubility . This dual functionality allows them to effectively emulsify and solubilize various compounds.

Comparison with Similar Compounds

Similar Compounds

- Alcohols, C12-14, ethoxylated

- Alcohols, C16-18, ethoxylated

- Alcohols, C12-15, ethoxylated

Uniqueness

1-Ethoxytetradecane are unique due to their specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes them particularly effective in applications requiring moderate to high HLB values .

Properties

CAS No. |

4813-58-5 |

|---|---|

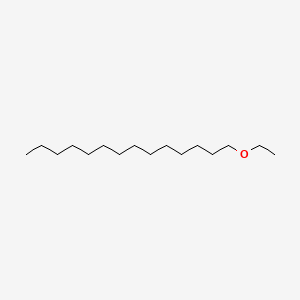

Molecular Formula |

C16H34O |

Molecular Weight |

242.44 g/mol |

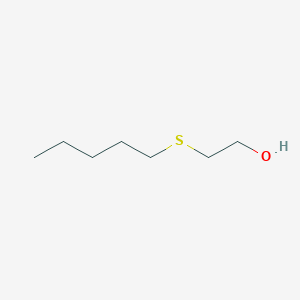

IUPAC Name |

1-ethoxytetradecane |

InChI |

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-4-2/h3-16H2,1-2H3 |

InChI Key |

YBZOYAQTVRQGQO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCC |

Canonical SMILES |

CCCCCCCCCCCCCCOCC |

Key on ui other cas no. |

68154-96-1 68154-98-3 72854-13-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2,4-diol](/img/structure/B1632742.png)